molecular formula C12H9F17O B12830949 3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol

3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol

Cat. No.: B12830949
M. Wt: 492.17 g/mol
InChI Key: ZKFGRXQMIJDIKX-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol is a fluorinated alcohol compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and hydrophobicity. This compound is of interest in various scientific fields due to its distinctive chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol typically involves the fluorination of dodecan-1-ol. This can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective fluorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alcohol group to a fluorinated alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions include fluorinated aldehydes, carboxylic acids, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of other fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

    Medicine: Explored for its role in the development of fluorinated pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its chemical resistance and hydrophobicity.

Mechanism of Action

The mechanism by which 3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to degradation. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol is unique due to its specific fluorination pattern and the presence of a hydroxyl group. This combination imparts distinct properties that are valuable in various applications, particularly where high chemical resistance and hydrophobicity are required.

Properties

Molecular Formula

C12H9F17O

Molecular Weight

492.17 g/mol

IUPAC Name

3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-1-ol

InChI

InChI=1S/C12H9F17O/c13-5(14,3-7(17,18)9(21,22)6(15,16)1-2-30)4-8(19,20)10(23,24)11(25,26)12(27,28)29/h30H,1-4H2

InChI Key

ZKFGRXQMIJDIKX-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(C(C(CC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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